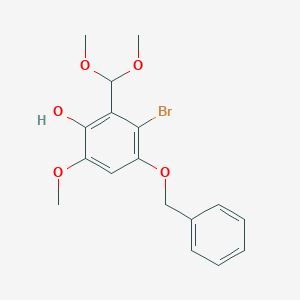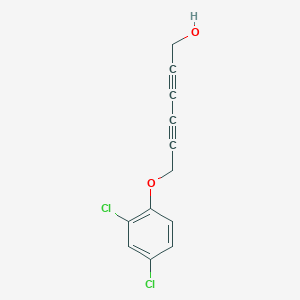![molecular formula C13H23NO4 B14609046 Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate CAS No. 57740-56-4](/img/structure/B14609046.png)
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is an organic compound with the molecular formula C13H23NO4 It is a derivative of heptanoic acid and contains a pyrrolidinone ring, which is a five-membered lactam
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate typically involves the reaction of heptanoic acid derivatives with pyrrolidinone intermediates. One common method is the esterification of 7-hydroxyheptanoic acid with 2-(hydroxymethyl)-5-oxopyrrolidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxyl derivative of the pyrrolidinone ring.
Substitution: Various substituted esters and amides can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate involves its interaction with specific molecular targets. The hydroxymethyl and pyrrolidinone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active components that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoate: This compound has a similar structure but contains a cyclopentenyl ring instead of a pyrrolidinone ring.
Methyl 7-(2-hydroxy-5-oxo-1-pyrrolidinyl)heptanoate: This compound is closely related but lacks the hydroxymethyl group.
Uniqueness
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is unique due to the presence of both the hydroxymethyl and pyrrolidinone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Propriétés
Numéro CAS |
57740-56-4 |
|---|---|
Formule moléculaire |
C13H23NO4 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C13H23NO4/c1-18-13(17)6-4-2-3-5-9-14-11(10-15)7-8-12(14)16/h11,15H,2-10H2,1H3 |
Clé InChI |
XTHVSPVWRPWTCO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCN1C(CCC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)
![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)




![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)



